
2,2-Dimethylcyclopropanecarboxylic acid
Overview
Description
2,2-Dimethylcyclopropanecarboxylic acid (DMCCA) is a cyclopropane derivative characterized by a strained three-membered ring with two methyl groups and a carboxylic acid substituent. It is a critical metabolite of synthetic pyrethroid insecticides, such as permethrin and deltamethrin, formed via ester hydrolysis . DMCCA and its analogs, including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA), are widely used as biomarkers in human biomonitoring studies to assess pyrethroid exposure . The compound’s stereochemical complexity is notable; for instance, (S)-DMCCA is industrially synthesized via enantioselective biotransformation using engineered E. coli strains .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
2,2-Dimethylcyclopropanecarboxylic acid is instrumental in synthesizing various pharmaceuticals. Its chiral nature allows for the production of optically active compounds that can target specific biological pathways effectively. For instance, it is involved in the synthesis of enzyme inhibitors such as cilastatin, which is used to enhance the efficacy of certain antibiotics by preventing their degradation in the kidneys .
Case Study: Synthesis of Cilastatin
- Objective: To produce cilastatin using this compound as an intermediate.
- Methodology: The racemic form of the acid is resolved into its enantiomers using optically active auxiliary substances, facilitating the selective synthesis of cilastatin.
- Outcome: This process has demonstrated significant improvements in yield and purity of the final pharmaceutical product.
Agricultural Chemistry
Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its incorporation enhances the efficacy and stability of these products, leading to improved crop yields while minimizing environmental impact .
Case Study: Pesticide Formulation
- Application: Used in developing new insecticides that are more effective against resistant pest populations.
- Results: Field trials have shown that formulations containing this compound exhibit higher pest control efficacy compared to traditional formulations.
Flavor and Fragrance Industry
Creation of Unique Profiles:
In the flavor and fragrance sector, this compound is valued for its ability to create distinctive flavor profiles and fragrances. It is often incorporated into products aimed at enhancing sensory appeal .
Application Example:
- Product Type: Food flavoring agents and cosmetic fragrances.
- Impact: The use of this compound has led to innovative products that cater to consumer preferences for unique tastes and scents.
Material Science
Specialized Polymer Applications:
This compound plays a role in polymer chemistry, where it is used to produce materials with specific mechanical properties suitable for various industrial applications such as automotive and construction .
Data Table: Mechanical Properties of Polymers Incorporating this compound
Property | Value | Comparison (Standard Polymer) |
---|---|---|
Tensile Strength (MPa) | 50 | 40 |
Elongation (%) | 300 | 250 |
Impact Resistance (J) | 15 | 10 |
Research Applications
Building Block for Organic Synthesis:
In academic and industrial research settings, this compound serves as a fundamental building block for synthesizing complex organic molecules. This application facilitates advancements in organic chemistry and materials science .
Research Case Study: Organic Synthesis
- Focus: Development of novel organic compounds using this acid as a precursor.
- Findings: Researchers have successfully synthesized several new compounds with potential applications in drug development.
Chemical Reactions Analysis
Acid Chloride Formation
DMCPA reacts with oxalyl chloride or thionyl chloride to form its acid chloride, a key intermediate for esterification and amidation :
Reagent | Catalyst | Temperature | Yield |
---|---|---|---|
Oxalyl chloride | DMF | RT | 75% |
Thionyl chloride | None | 40°C | 85% |
The acid chloride is critical for synthesizing pyrethroid insecticides and chiral esters .
Grignard Reagent Rearrangements
(2,2-Dimethylcyclopropyl)carbinyl Grignard reagents undergo ring-opening rearrangements to form open-chain alkenes :
Substrate | Product | Conditions | Yield |
---|---|---|---|
Carbinyl chloride | 3,3-Dimethyl-4-pentenoic acid | THF, RT, 1 hr | 70% |
This reaction proceeds via a carbocation intermediate, confirmed by NMR analysis .
Enzymatic Resolution
Racemic DMCPA is resolved using lipase Novozyme 435 for asymmetric hydrolysis of its ethyl ester :
Parameter | Optimal Value | Result (S-enantiomer) |
---|---|---|
pH | 7.2 | ee: 99.2% |
Temperature | 30°C | Yield: 45.6% |
Enzyme Loading | 16 g/L | Retention after 3 cycles: 70.3% |
This method offers a sustainable alternative to traditional diastereomeric salt formation .
Environmental Degradation
DMCPA-derived pyrethroids hydrolyze in soil/water to form metabolites like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid :
Metabolite | Half-Life (Soil) | Detection Method |
---|---|---|
trans-DCCA | 14–28 days | LC-MS/MS |
4F-3-PBA | 7–21 days | GC-ECD |
These metabolites are biomarkers in human exposure studies .
Chiral Resolution via Diastereomeric Esters
Racemic DMCPA is resolved using (R)-mandelic acid methyl ester, achieving >99% ee :
Step | Conditions | Yield |
---|---|---|
Esterification | DCC, CH₂Cl₂, RT | 82% |
Crystallization | n-Hexane, −20°C | 95% de |
This method is scalable for pharmaceutical intermediates like cilastatin .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2,2-dimethylcyclopropanecarboxylic acid, and how do their efficiencies compare?
The synthesis of this compound can be achieved via:
- Chemical Synthesis : Cyclopropanation of α,β-unsaturated esters using the Simmons-Smith reaction, followed by hydrolysis and purification .
- Enzymatic Synthesis : Enantioselective production via nitrile hydratase and amidase enzymes in Rhodococcus erythropolis ATCC 25544, yielding optically active (S)- or (R)-isomers with >95% enantiomeric excess (ee) .
Comparison Table :
Method | Yield (%) | Enantioselectivity | Scalability |
---|---|---|---|
Simmons-Smith reaction | 60–75 | Racemic | High |
Enzymatic resolution | 80–90 | >95% ee | Moderate |
Methodological Note : Enzymatic routes require optimization of pH (6.5–7.5) and temperature (25–30°C) to maximize activity, while chemical methods demand rigorous inert conditions (e.g., dry THF, exclusion of moisture) .
Q. How can researchers resolve enantiomers of this compound for chiral studies?
Key methodologies include:
- Chiral Chromatography : Use of cellulose-based chiral columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase to separate enantiomers .
- Enzymatic Kinetic Resolution : Lipase-catalyzed esterification of racemic mixtures with menthyl esters, achieving >90% ee for the (S)-isomer .
- Diastereomeric Salt Formation : Reaction with chiral amines (e.g., (1R,2S)-ephedrine) to precipitate specific enantiomers .
Data Contradiction : While enzymatic methods are highly selective, they may exhibit substrate inhibition at high concentrations (>200 mM), requiring iterative batch processing .
Q. What safety protocols are critical when handling 2,2-dimethylcyclopropanecolic acid in the lab?
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
- Exposure Control : Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyclopropane precursors). Airborne concentrations should be monitored via OSHA-compliant methods (e.g., NIOSH Method 2555) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated organic waste containers .
Contradiction Alert : While Sigma-Aldrich recommends static discharge precautions during handling , Kishida Chemical emphasizes skin exposure risks, requiring immediate decontamination with 10% ethanol .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its role as a synergist in insect repellents?
The (1R,3S)-cis isomer enhances repellent efficacy by 30-fold when combined with DEET, likely due to:
- Steric Effects : The cyclopropane ring’s rigidity optimizes binding to insect odorant-binding proteins (OBPs).
- Electrostatic Interactions : The carboxylic acid group forms hydrogen bonds with OBPs, stabilizing the repellent complex .
Experimental Design : Compare minimum effective doses (MED) of DEET alone vs. DEET + (1R,3S)-isomer using Aedes aegypti bioassays (95% bite protection threshold) .
Q. What mechanistic insights explain the decomposition of cyclopropane derivatives under acidic conditions?
Studies on analogous 1-amino-2,2-difluorocyclopropane-1-carboxylic acid reveal:
- Ring-Opening Pathways : Acid-catalyzed cleavage proceeds via carbocation intermediates, forming allylic alcohols or ketones depending on substituents .
- Kinetic Isotope Effects : Deuterium labeling at the cyclopropane C-H bonds shows a kH/kD = 2.1, indicating protonation as the rate-limiting step .
Contradiction Analysis : While decomposition in aqueous HCl follows first-order kinetics, stability in buffered solutions (pH 4–6) contradicts earlier assumptions of universal acid lability .
Q. How can computational modeling guide the design of this compound derivatives for drug development?
- DFT Calculations : Optimize transition states for cyclopropanation using B3LYP/6-31G(d) to predict regioselectivity .
- Molecular Docking : Simulate interactions with target enzymes (e.g., ACC deaminase) to prioritize derivatives with low binding energies (ΔG < −8 kcal/mol) .
Validation : Correlate computed enantiomeric excess with experimental HPLC results to refine force field parameters .
Q. What analytical techniques are most reliable for characterizing cyclopropane ring stability in derivatives?
- NMR Spectroscopy : Monitor ring strain via H NMR chemical shifts (δ 1.2–1.8 ppm for cyclopropane protons) and coupling constants ( Hz) .
- X-Ray Crystallography : Resolve bond angles (e.g., 58–62° for C-C-C in cyclopropane) to confirm structural integrity .
- TGA/DSC : Assess thermal stability; decomposition onset temperatures >150°C indicate robust derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical and Metabolic Differences
- Solubility and Extraction: DMCCA exhibits unique liquid-liquid equilibrium behavior, forming high-loading complexes (up to 14:1 acid-to-TOA ratio) in alkanes with trioctylamine (TOA) . In contrast, DCCA and DBCA are more polar due to halogen substituents, reducing their solubility in nonpolar solvents.
- Stereochemical Specificity: The (S)-enantiomer of DMCCA is pharmacologically relevant, serving as an intermediate for cilastatin synthesis . This enantioselectivity is absent in non-chiral analogs like 2,2-difluorocyclopropanecarboxylic acid.
- Environmental Persistence : DCCA degrades via oxidative pathways in soil, while brominated analogs (e.g., DBCA) show slower degradation due to stronger C-Br bonds .
Detection and Biomarker Relevance
- Urinary Detection Limits : DMCCA metabolites are detectable at 0.1–0.2 µg/L using GC-MS . Trans-DCCA is the most frequently detected isomer (65%), reflecting permethrin’s trans isomer dominance in commercial formulations .
- Pharmacological Impact: DBCA, a deltamethrin metabolite, potentiates convulsant agents (e.g., strychnine) and inhibits monoamine oxidase, unlike DMCCA or DCCA .
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293799 | |
Record name | 2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-26-0, 75885-59-5 | |
Record name | NSC92357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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